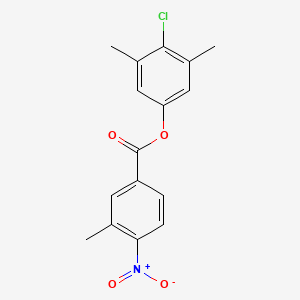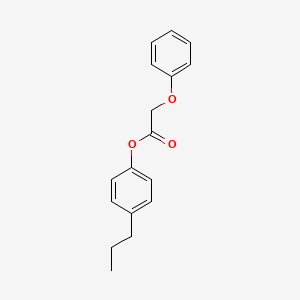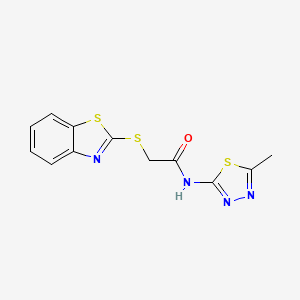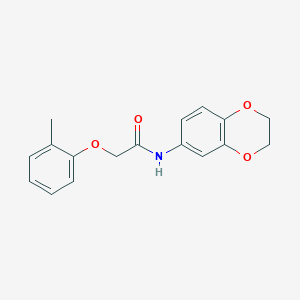![molecular formula C15H21N3O4S B5626862 4-{2-oxo-2-[3-(phenylsulfonyl)-1-imidazolidinyl]ethyl}morpholine](/img/structure/B5626862.png)
4-{2-oxo-2-[3-(phenylsulfonyl)-1-imidazolidinyl]ethyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related morpholine derivatives involves multiple steps, including the reaction of 1,3,4-oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, characterized by NMR, IR, and mass spectral studies, and confirmed by single crystal X-ray diffraction studies (Mamatha S.V et al., 2019). Similarly, the precursor compound 3-fluoro-4-morpholinoaniline, significant for antibiotic drug synthesis, is synthesized through specific reactions involving morpholine (D. B. Janakiramudu et al., 2017).
Molecular Structure Analysis
The molecular structure of morpholine derivatives has been determined through various methods, including single crystal X-ray diffraction, indicating that these compounds belong to specific crystalline systems with defined lattice parameters (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
Morpholine derivatives exhibit a range of chemical reactivity and properties, including antimicrobial activities. For instance, certain derivatives have shown remarkable anti-TB activity and superior antimicrobial activity against various microorganisms (Mamatha S.V et al., 2019).
Safety and Hazards
properties
IUPAC Name |
1-[3-(benzenesulfonyl)imidazolidin-1-yl]-2-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c19-15(12-16-8-10-22-11-9-16)17-6-7-18(13-17)23(20,21)14-4-2-1-3-5-14/h1-5H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXBAVPFXQUSCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CN1C(=O)CN2CCOCC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(aminocarbonyl)phenyl]-N-ethylthiophene-2-carboxamide](/img/structure/B5626779.png)
![N-benzyl-N-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B5626789.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B5626792.png)

![1-(cyclopropylcarbonyl)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5626800.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5626810.png)
![1'-(1,3-benzodioxol-5-ylacetyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5626816.png)




![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5626858.png)
![1-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one](/img/structure/B5626866.png)